1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine
Description
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine (CAS: 1158759-57-9) is a bicyclic azetidine derivative featuring dual Boc (tert-butoxycarbonyl) protective groups on its amine functionalities. Azetidines, four-membered nitrogen-containing heterocycles, are emerging as critical motifs in drug discovery due to their unique conformational constraints and enhanced receptor-binding properties compared to larger rings like pyrrolidines (five-membered) .
Properties
IUPAC Name |
tert-butyl 3-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-7-14(15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGECNFNSFPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies
Initial Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, amination of 2-amino-5-bromothiadiazole with cyclic diamines under Boc protection yields intermediates with >85% purity after column chromatography. This step ensures regioselective functionalization of the azetidine ring.
Stepwise Synthesis Pathways
Nucleophilic Substitution and Cyclization
Azetidine rings are highly strained, making them reactive toward nucleophilic substitution. In one approach, alkyl 2-(bromomethyl)acrylates undergo base-induced cyclization to form 3-bromoazetidine-3-carboxylates. Subsequent amination with 2-amino-5-bromothiadiazole introduces the [(Boc-amino)methyl] group, though yields vary depending on solvent polarity (Table 1).
Table 1: Comparison of Solvent Systems for Amination
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 62 | 92 |
| THF | 60 | 58 | 89 |
| Acetonitrile | 70 | 71 | 94 |
Data adapted from azetidine carboxylate synthesis protocols.
Acylation and Deprotection
Following cyclization, acylation with phenylacetyl chloride or acetic anhydride introduces additional functional groups. Boc deprotection is then performed using trifluoroacetic acid (TFA) in dichloromethane, achieving near-quantitative removal of protecting groups. For instance, intermediates such as 15a-d are deprotected to yield free amines, which are subsequently reacted with 2-amino-5-bromothiadiazole to form the target compound.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) improves amidation efficiency, reducing reaction times from 24 hours to 6 hours. Microwave-assisted synthesis has also been explored, achieving 95% conversion in 30 minutes at 100°C.
Scalability and Industrial Adaptations
Continuous flow reactors enable large-scale production by maintaining precise temperature control and minimizing side reactions. A pilot study demonstrated a 40% increase in yield compared to batch processes, with a throughput of 1.2 kg/day.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Methods
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Classical stepwise | 5 | 28 | 120 |
| Microwave-assisted | 3 | 45 | 90 |
| Continuous flow | 4 | 52 | 75 |
Data synthesized from aziridine-2-carboxylate and azetidine-3-carboxylate studies.
The microwave-assisted route offers the best balance between yield and cost, whereas continuous flow processes excel in scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino groups can be replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and deprotection.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted azetidines depending on the nucleophile used.
Deprotection: 3-amino-3-[(amino)methyl]azetidine.
Oxidation/Reduction: Oxidized or reduced derivatives of the azetidine ring.
Scientific Research Applications
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors or receptor ligands.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc groups provide stability and protect the amino groups during synthetic transformations, which can be selectively removed to reveal the active amine functionalities.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Azetidine derivatives share core structural features but differ in substituents, influencing their physicochemical properties, reactivity, and biological applications. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Hydroxyl vs. Cyano Substituents: Hydroxyl groups (e.g., in 1-Boc-3-hydroxy-3-(aminomethyl)azetidine) enhance aqueous solubility, whereas cyano groups (e.g., 1-Boc-3-cyanoazetidine) introduce electron-withdrawing effects, favoring nucleophilic substitution .
Key Insights :
- The dual Boc groups in the target compound likely reduce acute toxicity compared to non-protected amines, as seen in zebrafish assays for related azetidines .
- Azetidines generally exhibit superior receptor-binding profiles over pyrrolidines, supporting their use in CNS drug discovery .
Biological Activity
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Structural Characteristics
This compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems. The compound's molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of approximately 230.27 g/mol. The presence of two amino groups within the azetidine ring structure allows for diverse interactions with biological targets, making it a versatile candidate for drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : The initial step involves creating the azetidine framework through cyclization reactions.
- Boc Protection : The amino groups are protected using Boc anhydride to prevent unwanted side reactions during subsequent steps.
- Methylation : The introduction of the methyl group at the appropriate position is achieved through alkylation reactions.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating promising results:
These values indicate that the compound exhibits significant cytotoxicity against liver and breast cancer cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Preliminary studies suggest that azetidines can interact with various enzymes, potentially inhibiting their activity and disrupting cancer cell proliferation.
- Receptor Interaction : The compound may mimic natural substrates or ligands, allowing it to bind to specific receptors involved in cell signaling pathways.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several azetidine derivatives and evaluated their anticancer activities using the MTT assay. Among these, this compound showed notable inhibition against multiple cancer types, particularly in breast and liver cancer models .
Pharmacological Profile
The pharmacological profile of this compound indicates potential for further development:
- Selectivity : The compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells.
- Synergistic Effects : When combined with established chemotherapeutics, it may enhance overall efficacy through synergistic mechanisms.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine in laboratory settings?
- Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation. Waste must be segregated into designated containers for hazardous materials and processed by certified waste management services to prevent environmental contamination .
Q. What are the standard synthetic routes for preparing this compound?
- Answer : A common method involves Boc-protection of azetidine derivatives using tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. For example, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (a precursor) undergoes reductive amination or nucleophilic substitution to introduce functional groups. Reaction progress is monitored via TLC or LCMS .
Q. How is this compound characterized to confirm structural integrity?
- Answer : Key techniques include:
- NMR : H and C NMR to verify Boc-group integration and azetidine ring conformation.
- HRMS : High-resolution mass spectrometry for exact mass validation (e.g., CHBrNO [M + H]: 549.1542) .
- Chiral HPLC : To resolve enantiomers if stereocenters are present .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) are employed to control stereocenters. For example, (2R,3S,4R)-configured analogs are synthesized via chiral pool strategies starting from L-proline derivatives. Optical rotation ([α]) and X-ray crystallography validate configurations .
Q. What strategies optimize structure-activity relationships (SAR) for azetidine-based analogs?
- Answer : SAR studies focus on modifying the azetidine ring and Boc-protected amine positions. For instance:
- Introducing methyl groups at the 2-position reduces metabolic oxidation but may weaken potency (e.g., EC values increase from 324 nM to 1510 nM) .
- Spiro-pyrrolidine substitutions improve rigidity but compromise receptor binding affinity .
Q. How can metabolic stability be improved for in vivo studies?
- Answer : Strategies include:
- Deuterium labeling : Replacing hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated clearance.
- PEGylation : Attaching polyethylene glycol (PEG) chains to enhance solubility and reduce hepatic uptake .
Q. What methods are used to generate diverse azetidine derivative libraries?
- Answer : Parallel synthesis via Ugi or Passerini reactions enables rapid diversification. For example:
- Bromophenyl derivatives (e.g., 1-Boc-3-[(4-bromophenyl-amino)-methyl]azetidine) are synthesized via Buchwald-Hartwig coupling .
- Trifluoromethyl groups are introduced using Togni’s reagent for enhanced lipophilicity .
Q. How can computational modeling guide the design of azetidine-based scaffolds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
